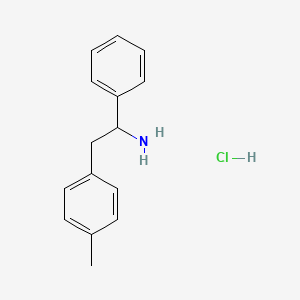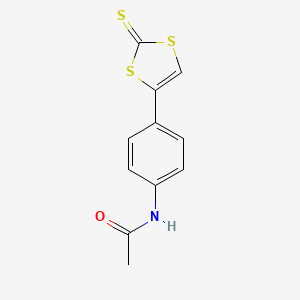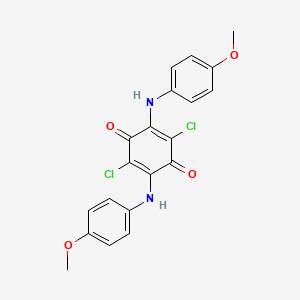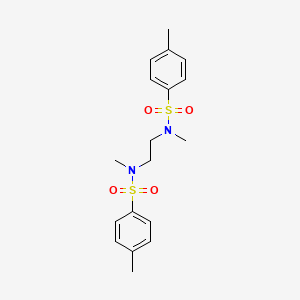
N,N'-Ethylenebis(N-methyl-P-toluenesulfonamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Ethylenebis(N-methyl-P-toluenesulfonamide): is an organic compound with the molecular formula C18H24N2O4S2 and a molecular weight of 396.531 g/mol . This compound is known for its unique structure, which includes two N-methyl-P-toluenesulfonamide groups connected by an ethylene bridge. It is used in various scientific and industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Ethylenebis(N-methyl-P-toluenesulfonamide) typically involves the reaction of N-methyl-P-toluenesulfonamide with ethylene dichloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: In industrial settings, the production of N,N’-Ethylenebis(N-methyl-P-toluenesulfonamide) follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Ethylenebis(N-methyl-P-toluenesulfonamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N,N’-Ethylenebis(N-methyl-P-toluenesulfonamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Wirkmechanismus
The mechanism of action of N,N’-Ethylenebis(N-methyl-P-toluenesulfonamide) involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction is facilitated by the sulfonamide groups, which can act as electrophiles in the presence of nucleophilic residues on the target molecules .
Vergleich Mit ähnlichen Verbindungen
- N,N-Diethyl-P-toluenesulfonamide
- N-Ethyl-N-(2-fluorenyl)-P-toluenesulfonamide
- N-(Trimethylsilylmethyl)-P-toluenesulfonamide
- 2-(N-Methyl-P-toluenesulfonamido)-N-phenethylbenzamide
- N,N’-1,2-Phenylene)bis(P-toluenesulfonamide)
Uniqueness: N,N’-Ethylenebis(N-methyl-P-toluenesulfonamide) is unique due to its ethylene bridge, which provides distinct steric and electronic properties compared to other sulfonamides. This structural feature enhances its reactivity and makes it suitable for specific applications in organic synthesis and enzyme inhibition .
Eigenschaften
CAS-Nummer |
66821-82-7 |
|---|---|
Molekularformel |
C18H24N2O4S2 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
N,4-dimethyl-N-[2-[methyl-(4-methylphenyl)sulfonylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C18H24N2O4S2/c1-15-5-9-17(10-6-15)25(21,22)19(3)13-14-20(4)26(23,24)18-11-7-16(2)8-12-18/h5-12H,13-14H2,1-4H3 |
InChI-Schlüssel |
KIPDIKMOBJRQQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCN(C)S(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11955790.png)

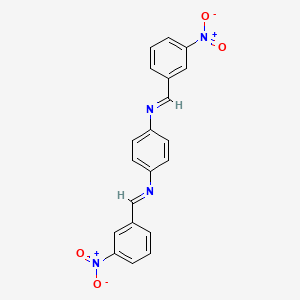

![2,3,4,5-Tetrachloro-6-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11955820.png)
